2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide
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Overview
Description
2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazine ring, a triazolo-pyridine moiety, and an acetamide group
Preparation Methods
The synthesis of 2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the pyrazine and triazolo-pyridine intermediates, followed by their coupling through various chemical reactions. Common synthetic methods include:
Formation of Pyrazine Intermediate: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridine and benzoyl chloride.
Formation of Triazolo-Pyridine Intermediate: The triazolo-pyridine moiety is typically synthesized through the reaction of pyridine derivatives with triazole compounds under specific conditions.
Coupling Reaction: The final step involves coupling the pyrazine and triazolo-pyridine intermediates with an acetamide group using reagents such as acetic anhydride and catalysts to facilitate the reaction.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazine or triazolo-pyridine rings are replaced with other groups using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents such as ethanol or dichloromethane, catalysts like palladium or platinum, and specific temperature and pressure conditions to optimize the reaction outcomes
Scientific Research Applications
2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a kinase inhibitor, particularly targeting c-Met kinase, which is implicated in various cancer types. Its ability to inhibit kinase activity makes it a promising candidate for anti-cancer drug development.
Biological Studies: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying cellular pathways and mechanisms.
Chemical Research: Its diverse reactivity and functional groups make it a valuable compound for studying organic reactions and developing new synthetic methodologies.
Industrial Applications: The compound’s potential as a precursor for other complex molecules makes it valuable in the synthesis of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase enzyme, inhibiting its activity and preventing the phosphorylation of downstream targets. This inhibition disrupts cellular signaling pathways, leading to the suppression of cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide include other triazolo-pyrazine derivatives and kinase inhibitors. Some of these compounds include:
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These compounds share a similar core structure and have shown potential as kinase inhibitors with varying degrees of efficacy.
[1,2,4]Triazolo[4,3-b][1,2,4,5]Tetrazine-Based Compounds: These compounds are used in energetic materials and have different applications compared to the pyrazinyl-triazolo-pyridine compound.
Indole Derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of functional groups and its potent kinase inhibition activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H20N6O2 |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-(2-oxo-5-phenylpyrazin-1-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide |
InChI |
InChI=1S/C21H20N6O2/c28-20(22-11-6-10-19-25-24-18-9-4-5-12-27(18)19)15-26-14-17(23-13-21(26)29)16-7-2-1-3-8-16/h1-5,7-9,12-14H,6,10-11,15H2,(H,22,28) |
InChI Key |
TXAOSNLSQKWWSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=O)C=N2)CC(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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